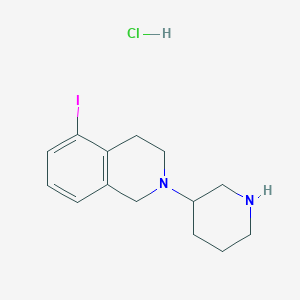
5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound characterized by its unique structure, which includes an iodine atom, a piperidine ring, and a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the condensation of a suitable amine with an aldehyde or ketone to form the tetrahydroisoquinoline ring. Subsequent iodination and introduction of the piperidine moiety are achieved through selective halogenation and nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted tetrahydroisoquinolines.
Addition: Formation of adducts or cyclic compounds.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its iodine atom makes it a valuable reagent for cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are widely used in organic synthesis.
Biology: In biological research, 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its structural complexity and biological activity make it a valuable target for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties may also be exploited in the development of new chemical processes and technologies.
作用機序
The mechanism by which 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological studies.
類似化合物との比較
Isoquinoline derivatives: These compounds share the isoquinoline core but may differ in the presence of substituents or functional groups.
Piperidine derivatives: These compounds contain the piperidine ring and may have various substituents.
Iodo-substituted compounds: Other compounds with iodine atoms in different positions or on different heterocycles.
Uniqueness: 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-iodo-2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2.ClH/c15-14-5-1-3-11-10-17(8-6-13(11)14)12-4-2-7-16-9-12;/h1,3,5,12,16H,2,4,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPXTAIWJBKWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC3=C(C2)C=CC=C3I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














